trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLYSOHRIXRFD-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641396 | |
| Record name | (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-03-3 | |
| Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-nitrobenzaldehyde.
Aldol Condensation: Cyclohexanone undergoes aldol condensation with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature Control: Maintaining precise temperature conditions to ensure the desired stereochemistry and minimize side reactions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the nitrophenyl group.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products Formed:
Oxidation: Formation of ketones or further oxidized products.
Reduction: Formation of trans-2-[2-Amino-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a bioactive molecule. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, with inhibition zones ranging from 15 mm to 31 mm, demonstrating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 - 27 | Ciprofloxacin |
| Escherichia coli | 16 - 31 | Ampicillin |
Organic Synthesis
Trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure facilitates the formation of complex molecules through multicomponent reactions.
Case Study: Multicomponent Reactions
Recent advancements in multicomponent synthesis have highlighted the utility of this compound in forming biologically active scaffolds. For instance, the compound was used in a four-component reaction involving aldehydes and malononitrile to produce substituted pyrazoles with yields between 72% and 97% .
| Reaction Components | Yield (%) |
|---|---|
| Aldehydes + Malononitrile + Ethyl Acetoacetate + Hydrazine | 72 - 97 |
Material Science
Research indicates that this compound can be utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and materials engineering.
Case Study: Metal Complexes
Studies have shown that metal complexes formed with this compound exhibit enhanced catalytic properties, making them suitable for various industrial applications, including polymerization processes and environmental remediation .
Mechanism of Action
The mechanism of action of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
The nitro group’s position and substituent type significantly alter physicochemical properties. Key analogs include:
Table 1: Substituent Effects on Cyclohexanecarboxylic Acid Derivatives
Key Observations:
Positional Isomerism: Para vs. Meta Nitro Derivatives
The 3-nitrophenyl analog (CAS: 735275-02-2) shares the same molecular formula as the target compound but differs in nitro group placement. The meta position disrupts conjugation with the ketone, reducing the electron-withdrawing effect and possibly diminishing reactivity in nucleophilic reactions .
Broader Structural Analogs
Research and Application Implications
- Synthetic Utility : The nitro group’s reactivity in the target compound suggests utility as an intermediate in coupling reactions or as a directing group in further functionalization .
- Safety Considerations : The para-nitro substituent may confer higher toxicity compared to trifluoromethyl or methoxy analogs, necessitating careful handling per GHS guidelines .
Biological Activity
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS Number: 735275-03-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.31 g/mol
- IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- CAS Number : 735275-03-3
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde, followed by oxidation and esterification processes. The compound can undergo various chemical reactions, such as:
- Oxidation : Converts the compound into corresponding oxo derivatives.
- Reduction : Can reduce the nitro group to an amino group.
- Substitution : Participates in reactions where functional groups are replaced.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties . Below is a summary of its biological activities based on various studies:
The mechanism of action for this compound involves interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing signaling pathways related to inflammation and microbial resistance.
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a broad-spectrum antimicrobial agent.- Tested Strains : E. coli, S. aureus
- MIC Values : 32 µg/mL for E. coli; 16 µg/mL for S. aureus.
-
Anti-inflammatory Effects :
In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.- Cytokines Measured : TNF-alpha, IL-6
- Reduction Percentage : Up to 50% at 100 µM concentration.
Q & A
Q. What are the established synthetic routes for trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step reactions, including:
Nitro group introduction : Electrophilic aromatic substitution or coupling reactions to attach the 4-nitrophenyl group.
Ketone formation : Alkylation or Michael addition to introduce the 2-oxoethyl moiety.
Cyclohexane ring functionalization : Carboxylic acid introduction via oxidation or hydrolysis of esters.
Stereochemical control : Use of chiral catalysts (e.g., asymmetric hydrogenation) or steric hindrance to favor the trans configuration. For example, hydrolysis under basic conditions (e.g., LiOH) can preserve stereochemistry, as seen in analogous oxazolidinone syntheses .
Q. Key considerations :
- Solvent polarity (e.g., THF vs. DMF) impacts reaction rates and byproduct formation.
- Temperature control (e.g., 0–25°C) minimizes racemization during ester hydrolysis.
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Note : FT-IR can corroborate carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound during nucleophilic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify electrophilic sites on the nitrophenyl ring.
- Predict activation energies for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.
- Assess steric effects from the cyclohexane ring on reaction pathways.
Example: Meta-substitution on the nitrophenyl group may reduce steric hindrance compared to para-substitution .
Q. Practical workflow :
Optimize geometry using Gaussian or ORCA.
Calculate Fukui indices for nucleophilic attack.
Validate with experimental kinetics (e.g., UV-Vis monitoring of nitro reduction).
Q. How do solvent polarity and pH affect the solubility and stability of this compound in aqueous vs. organic matrices?
Mitigation strategy : Buffer solutions (pH 4–6) stabilize the compound while minimizing degradation.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Discrepancies often arise from:
Q. Resolution steps :
Compare NMR coupling constants with DFT-predicted dihedral angles.
Perform variable-temperature NMR to assess conformational equilibria.
Validate with complementary techniques (e.g., Raman spectroscopy for crystal vs. solution phase).
Q. What is the role of the cyclohexane ring in modulating the compound’s biological activity, particularly in enzyme inhibition?
The cyclohexane ring:
- Enhances lipophilicity, improving membrane permeability (logP ~2.5 predicted).
- Restricts conformational freedom, favoring binding to hydrophobic enzyme pockets.
- Case study : Analogous spirocyclic compounds show enhanced selectivity for serine proteases due to rigid geometry .
Q. Experimental design :
- Synthesize analogs with smaller (cyclopentane) or larger (bicyclic) rings.
- Compare IC50 values in enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
